

Application Note: Analysis of β -Damascenone in Beverages using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Damascenone*

Cat. No.: *B7824017*

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Abstract

This application note provides a detailed protocol for the quantitative analysis of β -**damascenone** in various beverages, including wine, juice, and beer, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). β -**damascenone** is a C13-norisoprenoid that contributes significantly to the floral and fruity aroma of many beverages.[1] Its low odor threshold makes its accurate quantification crucial for flavor profile analysis and quality control.[2] This document outlines the necessary materials, sample preparation, SPME procedure, and GC-MS conditions. Additionally, it summarizes quantitative data from various studies to provide a reference for method performance.

Introduction

β -**damascenone** is a key aroma compound found in a wide range of beverages, imparting desirable notes of rose, cooked apple, and honey.[3] It is formed from the degradation of carotenoids present in the raw materials, such as grapes.[3] The concentration of β -**damascenone** can be influenced by factors like raw material quality, processing techniques, and aging conditions.[4] Therefore, a reliable and sensitive analytical method is essential for its monitoring.

HS-SPME is a solvent-free, simple, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from complex matrices like beverages. This method involves the partitioning of analytes from the sample's headspace onto a coated fiber, followed by thermal desorption into the GC-MS system for separation and detection.

Experimental Protocols

This section details the generalized and specific protocols for the analysis of **β -damascenone** in wine, orange juice, and beer using HS-SPME-GC-MS.

Materials and Reagents

- Samples: Wine, orange juice, beer
- Standards: **β -damascenone** certified standard
- Internal Standard: Deuterated **β -damascenone** or a suitable compound not present in the sample
- Salt: Sodium Chloride (NaCl), analytical grade
- Vials: 20 mL or 10 mL headspace vials with PTFE/silicone septa
- SPME Fibers:
 - Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 μm
 - Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65 μm
- Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and an SPME autosampler or manual holder.

General Sample Preparation

- For alcoholic beverages like beer, degas the sample using an ultrasonic bath to remove carbon dioxide.
- Pipette a specific volume of the beverage (e.g., 5-10 mL) into a headspace vial.

- Add a precise amount of internal standard solution.
- To increase the volatility of β -**damascenone**, add a measured amount of NaCl (e.g., 1-3 g) to the vial.
- Immediately seal the vial with the cap and septum.

HS-SPME Procedure

The following table outlines optimized HS-SPME conditions for different beverages based on literature.

Parameter	Wine	Orange Juice	Beer
SPME Fiber	DVB/CAR/PDMS or PDMS/DVB	DVB/PDMS 65 μ m or DVB/CAR/PDMS 50/30 μ m	PDMS 100 μ m
Sample Volume	5 - 10 mL	-	5 mL
Salt Addition	1 - 3 g NaCl	-	2 g NaCl
Equilibration Time	5 - 10 min	-	10 min
Extraction Temp.	40 - 60 °C	50 °C	50 °C
Extraction Time	30 - 60 min	30 min	20 - 45 min
Agitation	Recommended	Recommended	Recommended

GC-MS Analysis

- Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port for thermal desorption of the analytes.
- GC Conditions (Typical):
 - Injector Temperature: 240 - 250 °C
 - Desorption Time: 5 min

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Program:
 - Initial temperature: 40 °C, hold for 1-2 min
 - Ramp: 5 °C/min to 230-250 °C
 - Hold: 5 min at final temperature
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 35-350
 - Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. For **β-damascenone**, the target ion is often m/z 190.

Data Presentation

The following tables summarize the quantitative data for **β-damascenone** analysis in various beverages.

Table 1: Method Performance for β-Damascenone Analysis

Beverage	Method	Linearity (Range)	LOD (µg/L)	LOQ (µg/L)	Recovery (%)	RSD (%)
Wine	HS-SPME-GC-MS	Not specified	<0.03	Not specified	Not specified	Not specified
Orange Juice	HS-SPME-GC-MS	0.5 - 2 µg/L (Standard Addition)	Not specified	Not specified	Not specified	1 - 15
Beer	Steam Distillation-SPE-HPLC	Not specified	Not specified	Not specified	~80	3

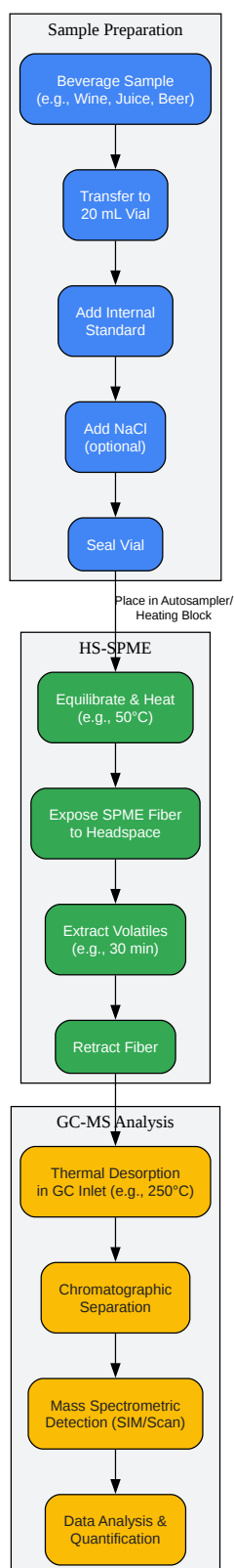
Note: Data for a complete validation of SPME-GC-MS for β -damascenone, including LOD, LOQ, and recovery, is not consistently available across all beverage types in the reviewed literature. The data for beer was obtained using a different extraction method but is included for reference.

Table 2: Reported Concentrations of β -Damascenone in Beverages

Beverage	Concentration Range ($\mu\text{g/L}$)
Red Wine	0.03 - 10.3
White Wine	5 - 10
Not From Concentrate Orange Juice	0.122 - 0.281
Frozen Concentrated Orange Juice	0.117 - 0.445
Reconstituted Orange Juice	0.221 - 0.690
Beer (Fresh)	0.006 - 0.025
Beer (Aged)	up to 0.210

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for β -**damascenone** analysis in beverages using HS-SPME-GC-MS.

Conclusion

The HS-SPME-GC-MS method is a highly effective and efficient technique for the quantification of β -damascenone in a variety of beverages. The method offers high sensitivity and reproducibility, with the added benefits of being solvent-free and easily automated. The choice of SPME fiber and the optimization of extraction parameters such as time and temperature are critical for achieving accurate and reliable results. This application note provides a comprehensive guide for researchers and scientists to implement this method for quality control and flavor analysis in the beverage industry.

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